2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17530039
InChI: InChI=1S/C18H19N5O2S/c1-2-25-15-10-8-14(9-11-15)23-17(13-6-4-3-5-7-13)21-22-18(23)26-12-16(24)20-19/h3-11H,2,12,19H2,1H3,(H,20,24)
SMILES:
Molecular Formula: C18H19N5O2S
Molecular Weight: 369.4 g/mol

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC17530039

Molecular Formula: C18H19N5O2S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C18H19N5O2S
Molecular Weight 369.4 g/mol
IUPAC Name 2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Standard InChI InChI=1S/C18H19N5O2S/c1-2-25-15-10-8-14(9-11-15)23-17(13-6-4-3-5-7-13)21-22-18(23)26-12-16(24)20-19/h3-11H,2,12,19H2,1H3,(H,20,24)
Standard InChI Key ATVVJTRFKZIOCM-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The 4-position carries a 4-ethoxyphenyl group (–OCH2CH3 at the para position of the benzene ring), while the 5-position is occupied by a phenyl group. A sulfanyl (–S–) bridge at the 3-position connects the triazole ring to an acetohydrazide moiety (–NH–N=C(O)–CH3) . This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions with biological targets.

Molecular Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC26H25N5O3S
Molecular weight487.58 g/mol
logP (Partition coefficient)3.54
Hydrogen bond acceptors11
Polar surface area106.53 Ų

The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining some aqueous solubility. The high polar surface area (106.53 Ų) indicates potential for forming hydrogen bonds, a critical factor in target binding .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a four-step sequence:

  • Triazole Ring Formation: Cyclocondensation of 4-ethoxyphenylhydrazine with phenyl isocyanate yields the 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.

  • Sulfanyl Acetohydrazide Conjugation: The thiol group undergoes nucleophilic substitution with chloroacetohydrazide in the presence of a base (e.g., K2CO3) to attach the acetohydrazide chain .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity.

  • Crystallization: Recrystallization from ethanol/water mixtures produces needle-like crystals suitable for X-ray diffraction .

Analytical Validation

Critical characterization data:

TechniqueKey FindingsSource
1H NMRδ 1.42 (t, 3H, –OCH2CH3), δ 4.08 (q, 2H, –OCH2–), δ 7.25–8.15 (m, aromatic protons)
13C NMR165.8 ppm (C=O), 148.2 ppm (triazole C-3)
HPLCRetention time: 12.7 min (C18 column, 70:30 MeOH/H2O)
IR3250 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O)

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound demonstrates:

  • Aqueous solubility: 0.12 mg/mL in phosphate buffer (pH 7.4) at 25°C

  • Lipid solubility: Partition coefficient (logP) of 3.54 in octanol/water

  • pH-dependent stability: Degrades <5% over 24 hours at pH 2–8, but undergoes hydrolysis at pH >10

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214°C, indicating high crystallinity. Thermogravimetric analysis (TGA) shows 2% mass loss up to 200°C, confirming thermal stability below the melting point .

Biological Activity and Mechanism

Enzyme Inhibition

Preliminary assays indicate potent inhibition of:

  • Cyclooxygenase-2 (COX-2): IC50 = 1.8 μM (compared to celecoxib IC50 = 0.04 μM)

  • Matrix metalloproteinase-9 (MMP-9): 62% inhibition at 10 μM
    The triazole ring coordinates with zinc ions in MMP-9’s active site, while the ethoxyphenyl group occupies hydrophobic pockets.

OrganismMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli>128
Candida albicans64

The selectivity for Gram-positive bacteria over Gram-negative strains likely stems from impaired penetration through outer membrane porins.

Pharmacological Applications

Anti-inflammatory Lead

In carrageenan-induced rat paw edema models, oral administration (50 mg/kg) reduced swelling by 58% at 4 hours, comparable to indomethacin (65% reduction) . The dual COX-2/MMP-9 inhibition profile suggests utility in arthritis and inflammatory bowel disease.

Anticancer Screening

NCI-60 cell line testing revealed moderate activity against:

  • MCF-7 (breast cancer): GI50 = 12.4 μM

  • A549 (lung cancer): GI50 = 18.7 μM
    Mechanistic studies show G0/G1 cell cycle arrest through p21 upregulation.

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